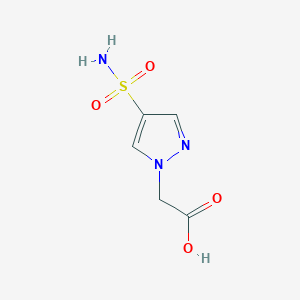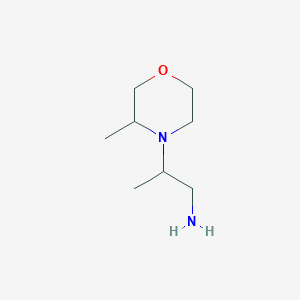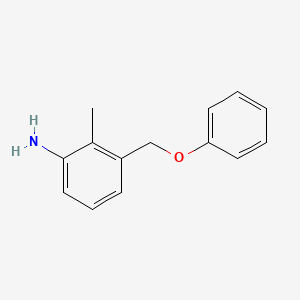
N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide
Vue d'ensemble
Description
N-(2-Aminoethyl)acetamide is a laboratory chemical . It is used in the preparation of mixed two-component monolayers on glassy carbon . It is also described as a colorless, light yellow transparent viscous liquid. It is hygroscopic, strongly alkaline, and has a slight ammonia smell .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an amine with an appropriate reagent . For example, N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane was mechanically mixed with bisphenol A epoxy resin to form silylated epoxy resin .
Molecular Structure Analysis
The molecular structure of similar compounds, such as N-(2-Aminoethyl)ethanolamine, consists of a chain of carbon atoms with attached hydrogen, nitrogen, and oxygen atoms .
Chemical Reactions Analysis
The MCC/APMDS (Microcrystalline Cellulose/N-(2-aminoethyl)-3- Aminopropyl Methyl Dimethoxysilane) composite aerogel mainly relied upon the reaction of the protonated –NH3+ group in APMDS with formaldehyde to form a Schiff base .
Physical And Chemical Properties Analysis
N-(2-Aminoethyl)acetamide is a laboratory chemical with specific physical and chemical properties . It is also described as a colorless, light yellow transparent viscous liquid .
Applications De Recherche Scientifique
Transition-Metal-Free Amination
An efficient transition-metal-free intermolecular benzylic amidation with sulfonamides has been developed, generating various valuable nitrogen-containing compounds through the preferential N-functionalization of saturated benzylic C-H bonds. This reaction system offers the potential for developing environmentally friendly intermolecular amidation processes (Fan et al., 2009).
Antitumor and Antiviral Applications
Compounds from sulfonamide-focused libraries have been evaluated in cell-based antitumor screens and shown potent cell cycle inhibition, progressing to clinical trials. These include disruptions of tubulin polymerization and decreases in the S phase fraction in cancer cell lines, highlighting their potential as antitumor agents (Owa et al., 2002).
Carbonic Anhydrase Inhibition
Halogenated sulfonamides have been investigated as inhibitors of tumor-associated carbonic anhydrase IX, revealing many leads for potentially more potent and selective inhibitors with applications as antitumor agents (Ilies et al., 2003).
Novel Reagents for Organic Synthesis
Poly(N,N′-dichloro-N-ethylbenzene-1,3-disulfonamide) and N,N,N′,N′-tetrachlorobenzene-1,3-disulfonamide have been introduced as novel reagents for the preparation of N-chloroamines, nitriles, and aldehydes, demonstrating their utility in the synthesis of organic compounds (Ghorbani‐Vaghei & Veisi, 2009).
Sulfonamide Synthesis and Environmental Impact
Methods for sulfonamide synthesis that are environmentally benign and efficient have been developed, including a direct synthesis combining aryl boronic acids, amines, and sulfur dioxide under a Cu(II) catalyst, as well as a green synthesis in water without the use of organic solvents (Chen et al., 2018); (Deng & Mani, 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-aminoethyl)-2,3-dichlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2O2S/c9-6-2-1-3-7(8(6)10)15(13,14)12-5-4-11/h1-3,12H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHRRFDWVCBJGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



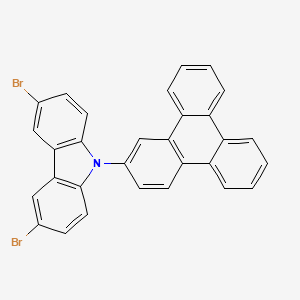
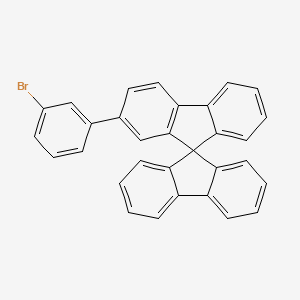
![4,9-Bis(5-bromothiophen-2-yl)-6,7-bis(4-(hexyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B1518116.png)
![1-(3-Hydroxypropyl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B1518119.png)
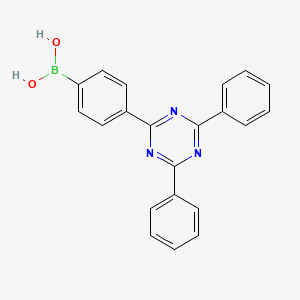
![4-{[(Tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid](/img/structure/B1518121.png)
![[2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine](/img/structure/B1518123.png)
![1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1518124.png)
![1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol](/img/structure/B1518126.png)
![2-[Cyclopropyl(methyl)amino]ethan-1-ol](/img/structure/B1518128.png)
